molecular formula C10H18N2 B3164485 [(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine CAS No. 893572-97-9

[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine

Cat. No. B3164485
CAS RN: 893572-97-9
M. Wt: 166.26 g/mol
InChI Key: MUNZGRDJNLVZIH-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine, also known as MPMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrrole Derivatives : Pyrrole derivatives, including compounds related to (1-Methyl-1H-pyrrol-2-yl)methylamine, have been synthesized and characterized. Such derivatives are studied for their potential antitumor, antifungal, and antibacterial activities. The synthesis process often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines (Titi et al., 2020).

  • Crystal Engineering : Pyrrole-2-carboxylates have been synthesized and their self-assembly into supramolecular structures is explored for applications in crystal engineering. These structures can be useful for various materials science applications (Yin & Li, 2006).

  • Organometallic Chemistry : Pyrrole-based ligands have been synthesized and used to stabilize metal complexes, which are then explored for catalytic applications, such as in the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).

Biological and Chemical Properties

  • Fluorescent Sensors : Compounds like (1-Methyl-1H-pyrrol-2-yl)methylamine have been used in the synthesis of fluorescent sensors. These sensors can detect small inorganic cations in highly polar solvents, which is valuable in analytical chemistry and biochemistry (Mac et al., 2010).

  • Corrosion Inhibition : Bipyrazolic compounds, which are structurally related to (1-Methyl-1H-pyrrol-2-yl)methylamine, have been studied for their ability to inhibit the corrosion of metals like iron in acidic media. This property is significant in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “(1-Methyl-1H-pyrrol-2-yl)methylamine”, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-9(2)7-11-8-10-5-4-6-12(10)3/h4-6,9,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNZGRDJNLVZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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